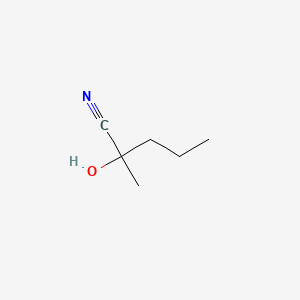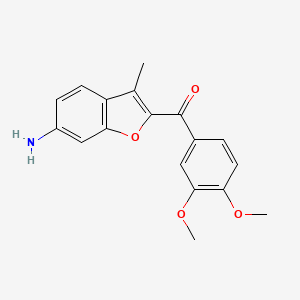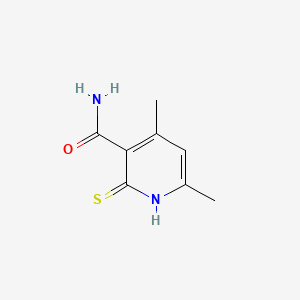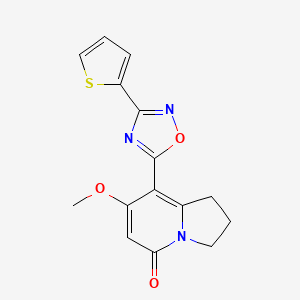
Ethyl 4-(phenylsulfonyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(phenylsulfonyl)butanoate is a chemical compound with the molecular formula C12H16O4S . It is used in various chemical reactions and has been studied in the context of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C12H16O4S/c1-2-16-12(13)9-6-10-17(14,15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 224.32 . For more specific physical and chemical properties, it is recommended to refer to a reliable chemical database or peer-reviewed articles.Aplicaciones Científicas De Investigación
Synthesis of Medicinal Compounds Ethyl 4-(phenylsulfonyl)butanoate is utilized in the synthesis of medicinal compounds. For instance, it is used in the fabrication of 4-Phenyl-2-Butanone, a key medium in synthesizing medicine for inflammation reduction and codeine (Zhang, 2005).
Synthesis of Indolizidines The dianion of 4-(phenylsulfonyl)butanoic acid, a related compound, is crucial in preparing intermediates used in novel syntheses of indolizidines. These are important for creating various alkyl substituents in patterns at positions 3-, 5-, and 8- (Kiddle, Green, & Thompson, 1995).
Biotransformation in Cell Cultures this compound undergoes biotransformation in cell suspension cultures of Catharanthus roseus and Thevetia neriifolia. This process leads to the production of new chemical compounds, showing its potential in biotechnological applications (Barrosaf et al., 1992).
Synthesis of Cyclohexa-1,4-dienes and Tetrahydropyridines this compound is involved in domino reactions for the synthesis of cyclohexa-1,4-dienes and tetrahydropyridines. These compounds are important in the creation of densely functionalized chemical structures (Harikrishnan, Rajesh, & Perumal, 2012).
Synthesis of Pyrrolidines and Pyrroles This compound also plays a role in the stereoselective synthesis of electron-deficient 1-arylsulfonylbuta-1,3-dienes, which undergo cycloaddition with azomethine ylides to produce functionalized pyrrolidines and pyrroles (Sankar, Mahalakshmi, & Balasubramanian, 2013).
Role in Biginelli Reaction this compound is significant in the Biginelli reaction, used to synthesize ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates under specific conditions (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).
Production of Cyclohexene Derivatives It is used in the synthesis of cyclohexene derivatives through endo-mode ring closure of allenyl sulfones. This showcases its role in creating complex organic structures (Mukai, Ukon, & Kuroda, 2003).
Synthesis of Arylazopyrazole Pyrimidone Compounds this compound is involved in the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which have antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019).
Use as Protecting Groups for Carboxylic Acids Derivatives of this compound have been studied as protecting groups for carboxylic acids, indicating their utility in organic synthesis (Alonso, Nájera, & Varea, 2003).
Mecanismo De Acción
Mode of Action
As an ester, Ethyl 4-(phenylsulfonyl)butanoate could potentially undergo hydrolysis, breaking down into an alcohol and a carboxylic acid or their derivatives . The phenylsulfonyl group might also participate in certain reactions, but the specifics would depend on the exact biochemical context.
Biochemical Pathways
Without specific information on the compound, it’s difficult to say exactly which biochemical pathways this compound might affect. Esters are widely involved in biological systems, including in lipid metabolism and as part of the structures of complex lipids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on many factors, including its size, polarity, and the presence of functional groups. As an ester, it might be subject to enzymatic hydrolysis, potentially affecting its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes could influence the stability and activity of this compound. For example, esters are often hydrolyzed in the presence of acids, bases, or certain enzymes .
Análisis Bioquímico
Biochemical Properties
They can undergo hydrolysis, alcoholysis, and aminolysis to form different esters and amides
Cellular Effects
For instance, some esters are known to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Ethyl 4-(phenylsulfonyl)butanoate on various types of cells and cellular processes are subjects for future investigation.
Molecular Mechanism
As an ester, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound require further study.
Metabolic Pathways
Esters are known to be involved in various metabolic pathways
Propiedades
IUPAC Name |
ethyl 4-(benzenesulfonyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-2-16-12(13)9-6-10-17(14,15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZNHLMNKWAUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2602519.png)
![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2602520.png)
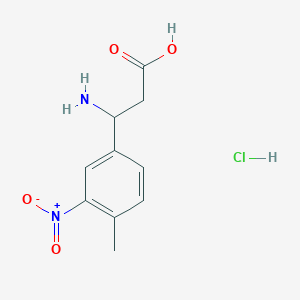
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2602523.png)
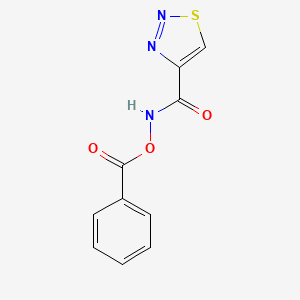
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B2602528.png)
![4-[(4-Isopropylbenzyl)amino]phenol](/img/structure/B2602529.png)
![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602533.png)
![3-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2602535.png)
